1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione
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Overview
Description
1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione is an organic compound characterized by its unique structure, which includes a bromine atom, a fluorophenoxy group, and a hexahydropyrimidine-2,4-dione core
Preparation Methods
The synthesis of 1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 1-Bromo-4-(4-fluorophenoxy)benzene: This intermediate can be synthesized through the reaction of 4-fluorophenol with 1-bromo-4-nitrobenzene, followed by reduction of the nitro group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The bromine and fluorophenoxy groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The hexahydropyrimidine-2,4-dione core may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[3-Bromo-4-(4-fluorophenoxy)phenyl]hexahydropyrimidine-2,4-dione include:
1-Bromo-4-(4-fluorophenoxy)benzene: This compound shares the bromine and fluorophenoxy groups but lacks the hexahydropyrimidine-2,4-dione core.
3-Bromo-4-fluorodiphenyl ether: Another similar compound with a different core structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H12BrFN2O3 |
---|---|
Molecular Weight |
379.18 g/mol |
IUPAC Name |
1-[3-bromo-4-(4-fluorophenoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H12BrFN2O3/c17-13-9-11(20-8-7-15(21)19-16(20)22)3-6-14(13)23-12-4-1-10(18)2-5-12/h1-6,9H,7-8H2,(H,19,21,22) |
InChI Key |
DKKGQKUKNRGVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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